molecular formula C5H5F3O3 B133399 Ethyl Trifluoropyruvate CAS No. 13081-18-0

Ethyl Trifluoropyruvate

Cat. No.: B133399
CAS No.: 13081-18-0
M. Wt: 170.09 g/mol
InChI Key: KJHQVUNUOIEYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3,3-trifluoropyruvate is a trifluoromethylated compound. Enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions have been reported.

Scientific Research Applications

Organocatalysis and Enantioselective Synthesis

Ethyl trifluoropyruvate has been effectively used in organocatalysis. A significant application is in the enantioselective arylation of ethyl 4,4,4-trifluoroacetoacetate and this compound, leading to chiral trifluoromethyl-substituted tertiary alcohols. This method is pivotal in producing compounds with excellent optical purities, especially in the field of asymmetric synthesis (Nie et al., 2009).

Trifluoroacetylation in Organic Chemistry

The trifluoroacetylation of indoles using this compound as a trifluoroacetylating reagent is another notable application. This method provides a streamlined approach to preparing 3-trifluoroacetylindole derivatives, underlining its practicality and operational simplicity in organic synthesis (Yan et al., 2017).

Synthesis of Biochemically Relevant Compounds

This compound is also employed in the biomimetic transamination for the synthesis of β,β,β-trifluoroalanine, a compound of biological interest. This synthesis process involves azomethine-azomethine isomerization under mild conditions, showcasing its significance in biochemical compound synthesis (Soloshonok & Kukhar, 1997).

Free-Radical Chemistry

In free-radical reactions, mthis compound, a closely related compound, reacts with aldehydes to yield β,β,β-trifluoro-α-(methoxycarbonyl)ethyl carboxylates. This reaction typifies its role in free-radical chemistry and the synthesis of complex organic compounds (Markova et al., 1998).

Development of Pharmaceutical Intermediates

This compound is central in the synthesis of various pharmaceutical intermediates, like (S)- and (R)-alpha-trifluoromethyl proline. These compounds are crucial for developing enantiopure fluorinated amino acids and peptides, highlighting its utility in pharmaceutical chemistry (Chaume et al., 2006).

Improving Battery Performance

In the field of materials science, this compound derivatives, like ethyl 3,3,3-trifluoropropanoate, have been used to enhance the cycling performance of lithium-ion batteries. This showcases its potential in improving energy storage technologies (Huang et al., 2016).

Mechanism of Action

Target of Action

Ethyl Trifluoropyruvate is a trifluoromethylated compound . It is primarily used as a building block in synthetic chemistry for the synthesis of fluorine-containing compounds . It is also used as a reagent for the preparation of potential biologically active compounds .

Mode of Action

This compound is known to undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles . This reaction involves the transfer of a trifluoromethyl group from the this compound to the phenol or indole, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

It is known to participate in reactions leading to the formation of bi- and tricyclic compounds . When used in excess with acetone and diamines, it leads to the formation of dipyrrolo[1,2-a:2’,1’-b]imidazole-3,8-dione and dipyrrolo[1,2-a:2’,1’-b]pyrimidine-3,9-dione . An aldol mechanism has been proposed for these reactions .

Pharmacokinetics

Its physical properties such as its density (1283 g/mL at 25 °C) and refractive index (n20/D 1341) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For instance, in the preparation of potential biologically active compounds, it can lead to the formation of highly enantioselective organocatalytic hydroxyalkylation of indoles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions such as temperature, solvent, and the presence of other reagents can affect the outcome of the reactions it participates in . .

Safety and Hazards

Ethyl 3,3,3-trifluoropyruvate is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl 3,3,3-trifluoropyruvate holds great potential for the development of bioactive compounds, especially nootropics and painkillers . It is also being considered for the treatment of neuropathic pain conditions . Furthermore, some hexahydropyrrolo [1,2- a ]imidazol-5-ones were found to possess herbicidal activity .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHQVUNUOIEYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371934
Record name Ethyl Trifluoropyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-18-0
Record name Ethyl 3,3,3-trifluoro-2-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13081-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl Trifluoropyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3,3,3-trifluoro-2-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A nitrogen-flushed, 500 ml 3-neck pot, equipped as described in Example 17, was charged with 340.3 g (1.56 mol) of ethyl-2-ethoxytetrafluoropropionate and 19.5 g (0.09 mol) of SbF5. Gas was evolved. The mixture was heated and distilled to give 220 g (83.0% yield) of ethyl trifluoropyruvate, b.p. 88° to 89°. The gaseous product was collected and identified by IR as largely ethyl fluoride.
Quantity
340.3 g
Type
reactant
Reaction Step One
Name
SbF5
Quantity
19.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl Trifluoropyruvate
Reactant of Route 2
Ethyl Trifluoropyruvate
Reactant of Route 3
Reactant of Route 3
Ethyl Trifluoropyruvate
Reactant of Route 4
Ethyl Trifluoropyruvate
Reactant of Route 5
Reactant of Route 5
Ethyl Trifluoropyruvate
Reactant of Route 6
Reactant of Route 6
Ethyl Trifluoropyruvate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.